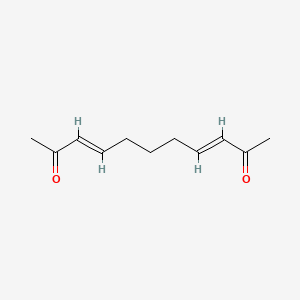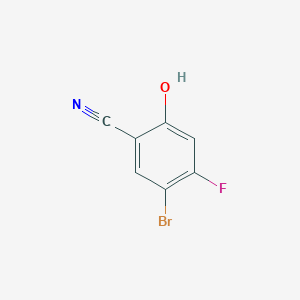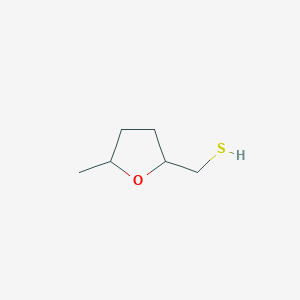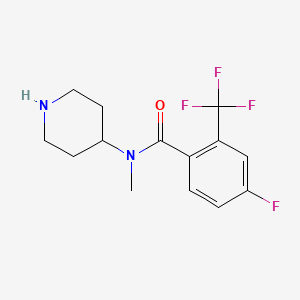![molecular formula C16H17N3O4S B13335367 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is a complex organic compound with a molecular formula of C₁₆H₁₇N₃O₄S This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to an indole moiety, which is further linked to an ethanamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The indole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzenesulfonyl group.
Attachment of the Ethanamine Chain: The final step involves the reaction of the sulfonylated indole with an ethanamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Major Products Formed
Oxidation: Formation of an amino derivative.
Substitution: Formation of various substituted indole derivatives.
Reduction: Formation of an amino derivative.
科学的研究の応用
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2-[1-(4-Nitrobenzenesulfonyl)-1H-indol-3-yl]ethan-1-amine: Similar structure but lacks the dihydro component.
4-Nitrobenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonylated compounds.
Indole-3-ethanamine: Lacks the nitrobenzenesulfonyl group.
Uniqueness
2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine is unique due to the presence of both the nitrobenzenesulfonyl group and the indole moiety, which confer distinct chemical and biological properties
特性
分子式 |
C16H17N3O4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-[1-(4-nitrophenyl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine |
InChI |
InChI=1S/C16H17N3O4S/c17-10-9-12-11-18(16-4-2-1-3-15(12)16)24(22,23)14-7-5-13(6-8-14)19(20)21/h1-8,12H,9-11,17H2 |
InChIキー |
DWGVOGLUVBTXTI-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)





